4-(2-Bromomethylphenyl)benzonitrile
Overview
Description
4-(2-Bromomethylphenyl)benzonitrile is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 . It is also known as 4-Cyanobenzyl bromide . This compound is used as a reference standard in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical method of four-step synthesis towards novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals is presented, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1), was used as a starting material .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Bromomethylphenyl)benzonitrile were not found, related compounds undergo various reactions. For example, benzylic bromination reactions have been reported in flow, with N-bromosuccinimide (NBS) often used as the bromine source .Scientific Research Applications
1. Synthesis and Pharmaceutical Applications
Studies have highlighted the importance of bromobenzyl compounds in the synthesis of pharmaceutical agents. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The research indicates challenges and solutions in synthesizing these compounds efficiently and safely, underlining the significance of bromobenzyl compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
2. Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of bromobenzonitrile derivatives have been a subject of study. For instance, research on diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) in rats highlighted its metabolism and the identification of metabolites, contributing to understanding the drug's behavior in biological systems and its potential therapeutic effects (Morioka et al., 1996).
3. Chemical Reactivity and Carcinogenicity
The reactivity of bromobenzyl compounds and their potential carcinogenic effects have been explored. A comparative study of chemical reactivity and carcinogenic activity of a series of alkylating and aralkylating bromides, including bromobenzyl derivatives, provided insights into the relationship between their chemical reactivity and carcinogenicity, contributing to the understanding of their safety and potential risks (Dipple, Levy, & Lawley, 1981).
4. Developmental Neurotoxicity
Brominated compounds, including those with bromobenzyl groups, have been studied for their potential as developmental neurotoxicants. Research on brominated flame retardants, which share structural similarities with bromobenzyl compounds, indicated their potential neurotoxic effects, emphasizing the importance of understanding the environmental and health impacts of these compounds (Eriksson, Jakobsson, & Fredriksson, 2001).
Safety and Hazards
properties
IUPAC Name |
4-[2-(bromomethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRSESSYSPQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573244 | |
Record name | 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromomethylphenyl)benzonitrile | |
CAS RN |
146534-79-4 | |
Record name | 2'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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